2-Bromo-4-methylpentanenitrile
Description
2-Bromo-4-methylpentanenitrile is an aliphatic nitrile compound featuring a bromine atom at the second carbon and a methyl group at the fourth carbon of a pentanenitrile backbone. Its molecular formula is C₆H₁₀BrN, with a molecular weight of approximately 176.05 g/mol (estimated based on analogous compounds) .
Properties
Molecular Formula |
C6H10BrN |
|---|---|
Molecular Weight |
176.05 g/mol |
IUPAC Name |
2-bromo-4-methylpentanenitrile |
InChI |
InChI=1S/C6H10BrN/c1-5(2)3-6(7)4-8/h5-6H,3H2,1-2H3 |
InChI Key |
GPNVFADTULBZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-2-methylpentanenitrile (CAS 1467467-58-8)
- Molecular Formula : C₆H₁₀BrN
- Molecular Weight : 176.05 g/mol
- Key Features : Positional isomer of the target compound, with bromine at C4 and methyl at C2.
- Differentiation : The altered positions of substituents may influence reactivity in nucleophilic substitution or elimination reactions compared to 2-Bromo-4-methylpentanenitrile.
2-Bromo-4-methylpentane (CAS 30310-22-6)
- Molecular Formula : C₆H₁₃Br
- Molecular Weight : 165.07 g/mol
- Key Features : Lacks the nitrile group, making it a simpler bromoalkane.
- Applications : Primarily used in alkylation reactions or as a solvent modifier.
- Differentiation : The absence of the nitrile group reduces polarity and boiling point compared to nitrile-containing analogs.
4-Bromo-2-phenyl-pent-4-enenitrile (CAS 137040-93-8)
- Molecular Formula : C₁₁H₁₀BrN
- Molecular Weight : 236.11 g/mol
- Key Features : Contains a phenyl group and a double bond, introducing aromaticity and conjugation.
- Applications : Used as a high-purity reference standard in research .
- Differentiation : The aromatic and unsaturated structure enhances stability and alters reactivity in cycloaddition or electrophilic substitution reactions.
4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5)
- Molecular Formula : C₁₀H₉BrFN
- Molecular Weight : 332.02 g/mol
- Key Features : Fluorinated aromatic nitrile with a brominated phenyl ring.
- Applications : Restricted to laboratory research due to specialized fluorinated structure .
Structural and Functional Comparison Table
Key Research Findings
Reactivity Trends: Brominated nitriles like 2-Bromo-4-methylpentanenitrile undergo nucleophilic substitution (e.g., with amines or thiols) more readily than non-nitrile bromoalkanes due to the electron-withdrawing nitrile group .
Safety Considerations: Brominated nitriles often require strict handling protocols (e.g., PPE, ventilation) to mitigate risks of inhalation or skin contact, as noted in analogous compounds .
Synthetic Utility : The nitrile group in 2-Bromo-4-methylpentanenitrile can be hydrolyzed to carboxylic acids or reduced to amines, expanding its utility in multi-step syntheses .
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